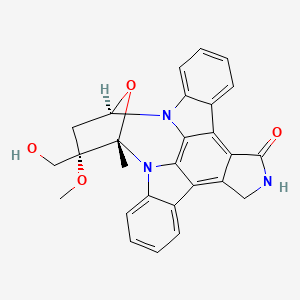

![molecular formula C39H62N6O5S B10837660 (2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BILA-2157BS is a small molecule drug initially developed by Boehringer Ingelheim International GmbH. It functions as a renin inhibitor, targeting the renin-angiotensin system, which plays a crucial role in regulating blood pressure. This compound was primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .

Preparation Methods

The synthesis of BILA-2157BS involves a highly convergent and stereoselective approach. The process includes 15 distinct chemical steps, starting from aminodiol 4. The key step in the synthesis is the enantiospecific, enzyme-catalyzed hydrolysis of a substituted succinate diester, which provides a homochiral succinic acid derivative with 98% enantiomeric excess . The unwanted enantiomer is recycled through base-catalyzed racemization, leading to an efficient deracemization of the starting racemic diester. This method avoids the use of expensive chiral auxiliaries and cryogenics, making it suitable for large-scale production .

Chemical Reactions Analysis

BILA-2157BS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: BILA-2157BS can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme-catalyzed reactions and stereoselective synthesis.

Biology: BILA-2157BS is used to investigate the renin-angiotensin system’s role in regulating blood pressure and its potential as a therapeutic target.

Medicine: The compound has been explored for its potential to treat hypertension and other cardiovascular diseases by inhibiting renin activity.

Industry: BILA-2157BS’s scalable synthesis method makes it a promising candidate for large-scale production and potential commercialization

Mechanism of Action

BILA-2157BS exerts its effects by inhibiting renin, an enzyme that plays a critical role in the renin-angiotensin system. Renin catalyzes the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, BILA-2157BS reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

BILA-2157BS is unique among renin inhibitors due to its highly convergent and stereoselective synthesis method, which avoids the use of expensive chiral auxiliaries and cryogenics. Similar compounds include:

Aliskiren: Another renin inhibitor used to treat hypertension, but with a different synthesis method and pharmacokinetic profile.

Remikiren: A renin inhibitor with a different chemical structure and mechanism of action.

Zankiren: Another renin inhibitor with distinct pharmacological properties

BILA-2157BS stands out due to its efficient synthesis process and potential for large-scale production, making it a promising candidate for further research and development.

properties

Molecular Formula |

C39H62N6O5S |

|---|---|

Molecular Weight |

727.0 g/mol |

IUPAC Name |

(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide |

InChI |

InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33-,34-,37+/m0/s1 |

InChI Key |

RTFZIRGGIOYLOO-KGVCAXOZSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)

![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)

![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)

![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)

![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)

![4-[4-(9-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837653.png)

![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)

![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)